molecular formula C24H38O4 B1667697 12-Ketolithocholic acid CAS No. 5130-29-0

12-Ketolithocholic acid

Cat. No. B1667697
CAS RN: 5130-29-0
M. Wt: 390.6 g/mol
InChI Key: CVNYHSDFZXHMMJ-VPUMZWJWSA-N
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Description

12-Ketolithocholic acid is a bile acid and a metabolite from the kidney . It can be a detectable marker for evidence of kidney injury .


Synthesis Analysis

12-Ketolithocholic acid is a key intermediate for the synthesis of ursodeoxycholic acid (UDCA), an important therapeutic agent for non-surgical treatment of human cholesterol gallstones and various liver diseases . A novel method of producing ursodeoxycholic acid was developed through electrochemical stereoselective reduction of 7‐ketolithocholic acid .


Molecular Structure Analysis

The molecular formula of 12-Ketolithocholic acid is C24H38O4 . It contains 69 bonds in total, including 31 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 carboxylic acid, 1 ketone, 2 hydroxyl groups, and 1 secondary alcohol .


Chemical Reactions Analysis

12-Ketolithocholic acid is a metabolite of the secondary bile acid deoxycholic acid . It is involved in the cholesterol metabolism . It is also used in the production of ursodeoxycholic acid from chenodeoxycholic acid by 7α- and 7β-HSDH enzymatic synthesis .


Physical And Chemical Properties Analysis

The molecular weight of 12-Ketolithocholic acid is 390.56 . It has a predicted density of 1.124±0.06 g/cm3 . The melting point is 165-167 °C and the boiling point is 545.9±35.0 °C (Predicted) .

Scientific Research Applications

Role in Synthesis of Ursodeoxycholic Acid

  • Enhanced Activity and Substrate Tolerance for 7-Ketolithocholic Acid Production: Research indicates that 7-Ketolithocholic acid (7-KLCA), closely related to 12-Ketolithocholic acid, plays a crucial role in the synthesis of ursodeoxycholic acid (UDCA). UDCA is significant in traditional Chinese medicine for treating human cholesterol gallstones. Studies show that by improving the catalytic efficiency and tolerance of 7α-Hydroxysteroid dehydrogenase (7α-HSDH), a key enzyme in the industrial production of 7-KLCA, the biosynthesis process becomes more efficient. Enhanced enzyme mutants significantly improved the yield of 7-KLCA, indicating potential industrial applications for large-scale UDCA production (Huang, Zhao, Zhou, & Xu, 2019).

Electrochemical Transformations and Synthesis

  • Electrochemical Stereoselective Reduction: A novel approach for producing ursodeoxycholic acid involves the electrochemical stereoselective reduction of 7-Ketolithocholic acid (7K-LCA) in aprotic solvents. This method demonstrates a moreenvironmentally friendly and low-consumption technique for ursodeoxycholic acid production. Different aprotic solvents as electrolytes showed varying efficiency in the reduction process, with 1,3-dimethyl-2-imidazolidinone (DMI) yielding the highest conversion rate. This development offers a valuable reference for asymmetric electrochemical reduction of ketone groups and potential large-scale industrial applications (Shen, Dong, Wang, Wan, & Cao, 2021).
  • Comparative Analysis of Chemical and Biochemical Synthesis of Keto Acids: Keto acids, including 12-Ketolithocholic acid, have wide applications in pharmaceuticals, cosmetics, food, beverages, and feed additives. Research has been focused on comparing chemical and biochemical synthesis routes for keto acids. Biochemical synthesis, particularly using metabolic engineering in microbes, shows promise for the production of specific keto acids from renewable carbohydrates. This review highlights the potential for green production of keto acids, including 12-Ketolithocholic acid, through biochemical routes, indicating their broad applicability in various industries (Luo, Yu, Zeng, & Zhou, 2021).

Other Related Research

  • Role in Diabetic Ketoacidosis Management: Research on diabetic ketoacidosis, a severe complication of diabetes, has shown the importance of monitoring ketone bodies, including 12-Ketolithocholic acid. A study presented a real-time continuous ketone bodies monitoring microneedle platform for the electrochemical monitoring of β-hydroxybutyrate, a dominant biomarker of ketone formation. This development indicates the potential for non-invasive, real-time monitoring of ketone bodies, including 12-Ketolithocholic acid, in diabetic patients (Teymourian et al., 2019).

Future Directions

12-Ketolithocholic acid is involved in cholesterol metabolism . It is a key intermediate for the synthesis of ursodeoxycholic acid (UDCA), an important therapeutic agent for non-surgical treatment of human cholesterol gallstones and various liver diseases . Therefore, it has potential applications in the treatment of these conditions.

Relevant Papers The paper “Multi-omics analysis reveals changes in tryptophan and cholesterol metabolism before and after sexual maturation in captive macaques” discusses the role of 12-Ketolithocholic acid in cholesterol metabolism . Another paper “One-step synthesis of 12-ketoursodeoxycholic acid from …” discusses its role in the synthesis of ursodeoxycholic acid .

properties

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNYHSDFZXHMMJ-VPUMZWJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199300
Record name 12-Ketolithocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12-Ketodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

12-Ketolithocholic acid

CAS RN

5130-29-0
Record name 12-Ketolithocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5130-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Ketolithocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Ketolithocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-OXOLITHOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57668172Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 12-Ketodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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